molecular formula C9H6F3NOS B1301771 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 716-82-5

6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No. B1301771
CAS RN: 716-82-5
M. Wt: 233.21 g/mol
InChI Key: CDCYQWJTDZXFCS-UHFFFAOYSA-N
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Description

The compound “6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .


Synthesis Analysis

Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride. Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The trifluoromethyl group is covalently bonded to an R group. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation involve carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

Pharmaceuticals Development

The trifluoromethyl group is increasingly significant in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of therapeutic compounds . The compound could serve as a precursor for the synthesis of various pharmacologically active molecules that exhibit a range of activities, such as antibacterial, antifungal, and anti-inflammatory properties.

Agrochemicals Synthesis

In agrochemicals, the trifluoromethyl moiety is valued for its contribution to the development of compounds with improved pesticidal and herbicidal activities . The subject compound could be utilized in the synthesis of novel agrochemicals that offer enhanced efficacy and environmental stability.

Insecticidal Activity

The compound has potential applications in the synthesis of insecticides. For example, derivatives of the compound have shown high insecticidal activity against Plutella xylostella, a globally destructive pest . This indicates its utility in developing new, more effective insecticides.

Organic Synthesis

In organic chemistry, the compound can be used in radical trifluoromethylation reactions. These reactions are crucial for introducing the trifluoromethyl group into carbon-centered radicals, which can lead to the creation of diverse and complex organic molecules .

Mechanism of Action

Mode of Action

The exact mode of action of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is currently unknown due to the lack of specific studies on this compound. It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Future Directions

The trifluoromethyl group is becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . Future research may focus on further advances in trifluoromethylation of carbon-centered radical intermediates .

properties

IUPAC Name

6-(trifluoromethyl)-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NOS/c10-9(11,12)5-1-2-7-6(3-5)13-8(14)4-15-7/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCYQWJTDZXFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371827
Record name 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

CAS RN

716-82-5
Record name 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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